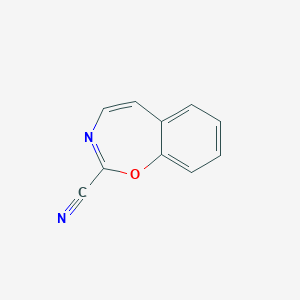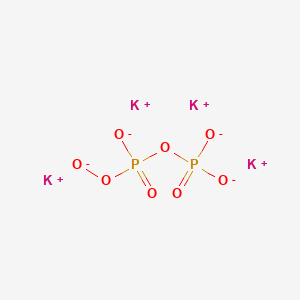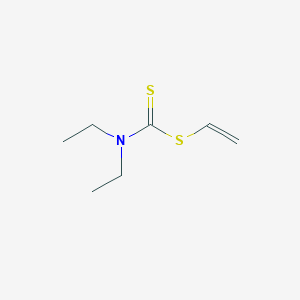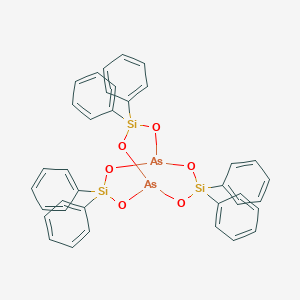
1,3-Benzoxazepine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzoxazepine-2-carbonitrile is a heterocyclic compound that has received significant attention due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is of particular interest due to its unique chemical structure, which contains a benzene ring fused to a seven-membered nitrogen-containing ring. In
Wissenschaftliche Forschungsanwendungen
1,3-Benzoxazepine-2-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In organic synthesis, 1,3-Benzoxazepine-2-carbonitrile has been used as a building block to synthesize more complex molecules with diverse biological activities. In material science, this compound has been used to prepare functional materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 1,3-Benzoxazepine-2-carbonitrile is not well understood, but it is believed to act through various pathways, including inhibition of enzymes and modulation of signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In inflammation, 1,3-Benzoxazepine-2-carbonitrile has been shown to modulate the activity of nuclear factor-kappa B, a transcription factor that plays a critical role in the immune response.
Biochemische Und Physiologische Effekte
1,3-Benzoxazepine-2-carbonitrile has been shown to exhibit various biochemical and physiological effects, depending on the target and concentration. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, 1,3-Benzoxazepine-2-carbonitrile has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, leading to the attenuation of the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Benzoxazepine-2-carbonitrile has several advantages for lab experiments, including its high yield synthesis method, its diverse biological activities, and its potential applications in various fields. However, this compound also has some limitations, including its low solubility in aqueous solutions, its potential toxicity, and its limited availability.
Zukünftige Richtungen
There are several future directions for the research on 1,3-Benzoxazepine-2-carbonitrile, including the development of more efficient synthesis methods, the investigation of its mechanism of action, the exploration of its potential applications in various fields, and the evaluation of its safety and toxicity. Additionally, the synthesis of novel derivatives of 1,3-Benzoxazepine-2-carbonitrile with improved biological activities and physicochemical properties could lead to the development of more potent and selective drug candidates for the treatment of various diseases.
Synthesemethoden
The synthesis of 1,3-Benzoxazepine-2-carbonitrile can be achieved through several methods, including the reaction of 2-aminobenzoic acid with an aldehyde or ketone in the presence of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride. Another approach involves the reaction of 2-aminobenzonitrile with an aldehyde or ketone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The yield of this reaction is typically high, and the product can be isolated by simple filtration and recrystallization.
Eigenschaften
CAS-Nummer |
16393-03-6 |
|---|---|
Produktname |
1,3-Benzoxazepine-2-carbonitrile |
Molekularformel |
C10H6N2O |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
1,3-benzoxazepine-2-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-7-10-12-6-5-8-3-1-2-4-9(8)13-10/h1-6H |
InChI-Schlüssel |
XBTWPQGDTLMVJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN=C(O2)C#N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN=C(O2)C#N |
Synonyme |
1,3-Benzoxazepine-2-carbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







acetate](/img/structure/B103585.png)



![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)




